1-(2,3-Dichlorophenyl)piperazine
Overview
Description
1-(2,3-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of aripiprazole, an atypical antipsychotic, and one of its metabolites . The compound has a molecular formula of C10H12Cl2N2 and a molar mass of 231.12 g/mol . It appears as a brown oil and has a melting point of 242-244°C .
Mechanism of Action
Target of Action
1-(2,3-Dichlorophenyl)piperazine, also known as 2,3-DCPP, primarily targets dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and motor control. Additionally, it is suggested that 2,3-DCPP may have activity at serotonin receptors, similar to its close analogue 3-chlorophenylpiperazine . It also acts as a potent inhibitor of DHCR7 , the last enzyme in cholesterol biosynthesis .
Mode of Action
2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors The exact nature of its interaction with serotonin receptors is unclear . As an inhibitor of DHCR7, it prevents the conversion of 7-dehydrocholesterol to cholesterol .
Biochemical Pathways
The activation of dopamine receptors by 2,3-DCPP can influence several biochemical pathways. These include the adenylate cyclase pathway , the phospholipase C pathway , and the MAP kinase pathway , all of which are involved in signal transduction within the cell. The inhibition of DHCR7 disrupts the cholesterol biosynthesis pathway , potentially leading to a decrease in cellular cholesterol levels .
Pharmacokinetics
It is known that 2,3-dcpp is a precursor in the synthesis of aripiprazole and one of its metabolites , suggesting that it may be metabolized in a similar manner.
Result of Action
The activation of dopamine receptors by 2,3-DCPP can lead to a variety of cellular responses, depending on the specific receptor subtype and the cell type. These might include changes in neuron firing rates, alterations in gene expression, and modifications to synaptic plasticity. The inhibition of DHCR7 and the resulting disruption of cholesterol biosynthesis could potentially affect the structure and function of cell membranes, as cholesterol is a key component of these membranes .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dichlorophenyl)piperazine is known to interact with various enzymes and proteins. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors . It is also a potent inhibitor of DHCR7, an enzyme involved in cholesterol biosynthesis .
Cellular Effects
It is known that it can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a partial agonist of the dopamine D2 and D3 receptors, suggesting that it may influence neurotransmission .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 242 to 244 °C and a boiling point of 365.1 °C at 760mmHg .
Metabolic Pathways
This compound is involved in the metabolic pathway of aripiprazole, a medication used to treat conditions like schizophrenia and bipolar disorder . It is also a potent inhibitor of DHCR7, an enzyme involved in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichlorophenyl)piperazine can be synthesized through various methods. One common method involves the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride . The reaction is typically carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve a purity of over 99.5% .
Another method involves the reaction of diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline . The reaction mixture is then hydrolyzed with sodium hydroxide and subjected to vacuum rectification to obtain the final product .
Industrial Production Methods
The industrial production of this compound typically follows the cyclization method due to its high yield and low cost . The process involves the use of protonic solvents for after-treatment and refining, resulting in minimal waste and high efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates, with reactions typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted phenylpiperazines and their derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
1-(2,3-Dichlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylpiperazine (mCPP): Known for its serotonin receptor agonist activity.
3,4-Dichlorophenylpiperazine (3,4-DCPP): Acts as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Known for its unique arrangement and applications in pharmaceuticals.
Uniqueness
1-(2,3-Dichlorophenyl)piperazine is unique due to its dual role as a precursor and metabolite of aripiprazole . Its partial agonist activity at dopamine receptors distinguishes it from other phenylpiperazines, making it valuable in the study of neuropsychiatric disorders .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMXYJSNNCRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961499 | |
Record name | 1-(2,3-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41202-77-1 | |
Record name | 1-(2,3-Dichlorophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41202-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorophenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-dichlorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2,3-Dichlorophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891W3EV0B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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